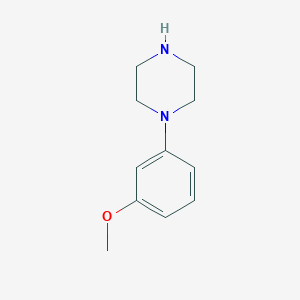
1-(3-Methoxyphenyl)piperazine
描述
1-(3-甲氧基苯基)哌嗪是一种哌嗪衍生物,分子式为C11H16N2O。它因在化学、生物学和医药等多个领域的应用而闻名。该化合物以苯环上连接的甲氧基基团为特征,该甲氧基基团进一步连接到哌嗪部分。
准备方法
合成路线和反应条件
1-(3-甲氧基苯基)哌嗪可以通过多种方法合成。一种常见的方法是将3-甲氧基苯胺与哌嗪在合适的催化剂存在下反应。反应通常在乙醇或甲醇等溶剂中回流条件下进行。 然后通过重结晶或柱色谱法纯化产物 .
工业生产方法
在工业环境中,1-(3-甲氧基苯基)哌嗪的合成可能涉及更可扩展的方法,例如连续流动合成。这种方法可以有效地生产大量化合物,同时保持高纯度和产率。 使用自动化系统和优化的反应条件确保一致性和可重复性 .
化学反应分析
反应类型
1-(3-甲氧基苯基)哌嗪会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,导致形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原胺或醇。
常见试剂和条件
氧化: 高锰酸钾,过氧化氢;通常在水性或有机溶剂中,在受控温度下进行。
还原: 硼氢化钠,氢化铝锂;反应通常在乙醇、甲醇或四氢呋喃等溶剂中进行。
主要形成的产物
氧化: 醌类,氧化衍生物。
还原: 还原胺,醇。
取代: 具有各种官能团的取代苯基衍生物.
科学研究应用
1-(3-甲氧基苯基)哌嗪在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及各种有机反应的试剂。
生物学: 用于研究生物途径和相互作用,特别是在神经递质系统方面。
医药: 正在研究其潜在的治疗效果,包括其作为某些受体的配体以及其对神经功能的影响。
工业: 用于生产医药、农药和其他特种化学品.
作用机制
1-(3-甲氧基苯基)哌嗪的作用机制涉及其与特定分子靶标(如神经递质受体)的相互作用。已知它在各种受体位点上作为激动剂或拮抗剂发挥作用,影响神经递质(如血清素和多巴胺)的释放和再摄取。 这种神经递质活性的调节可以导致各种生理和心理影响 .
相似化合物的比较
类似化合物
- 1-(2-甲氧基苯基)哌嗪
- 1-(4-甲氧基苯基)哌嗪
- 1-苯基哌嗪
- 1-(2-吡啶基)哌嗪
独特之处
1-(3-甲氧基苯基)哌嗪因其苯环上甲氧基基团的特定位置而具有独特之处,这会影响其化学反应性和生物活性。 与它的异构体(例如 1-(2-甲氧基苯基)哌嗪和 1-(4-甲氧基苯基)哌嗪)相比,3-甲氧基衍生物可能对各种受体表现出不同的结合亲和力和选择性,从而导致不同的药理学特性 .
属性
IUPAC Name |
1-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIBVWUXWNYTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166809 | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-71-7, 16015-70-6 | |
| Record name | 1-(3-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(3-Methoxyphenyl)piperazine influence its activity at the serotonin 5-HT2C receptor?
A: Research suggests that the conformation of this compound plays a crucial role in its interaction with the serotonin 5-HT2C receptor. Specifically, a conformation where the piperazine ring and the phenyl ring are approximately co-planar is hypothesized to be the "activating" conformation for this receptor. [] This hypothesis was supported by comparing the predicted activities of two novel 5-HT2C ligands, 1-(2-methoxyphenyl)piperazine and this compound, with their experimentally determined activities. [] The 3-methoxy substitution on the phenyl ring likely influences the molecule's preferred conformation and thus its ability to interact with and activate the 5-HT2C receptor.
Q2: What is the role of this compound in the synthesis of naftopidil?
A: this compound serves as a key intermediate in the synthesis of naftopidil. [] The synthesis involves reacting 1-naphthol and epichlorohydrin in the presence of a phase transfer catalyst. This resulting product then directly reacts with this compound to yield naftopidil. This synthetic route is considered advantageous due to its simplicity, mild reaction conditions, and ease of product purification. []
Q3: What spectroscopic data is available for the characterization of this compound hydrochloride?
A: The synthesized this compound hydrochloride was characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and proton nuclear magnetic resonance (1H-NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively, confirming its successful synthesis.
Q4: Are there alternative synthetic routes to produce this compound?
A: While the provided research highlights a specific synthetic route using diethyl amine as the starting material, [] alternative methods might exist. Exploring different synthetic pathways could potentially offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research and development in synthetic organic chemistry are crucial to identifying and optimizing more efficient and sustainable routes for producing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




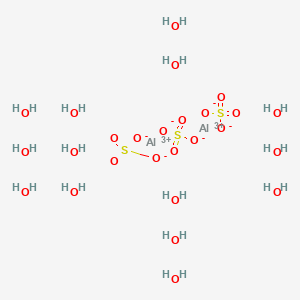
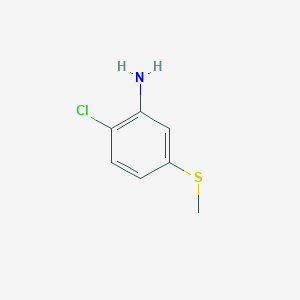

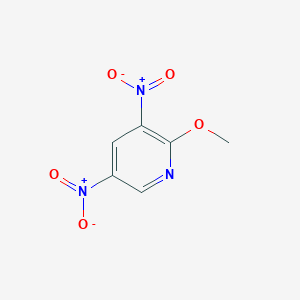


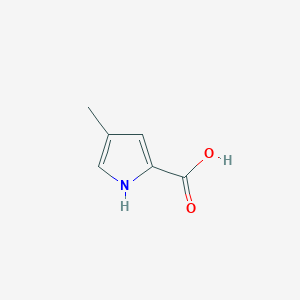
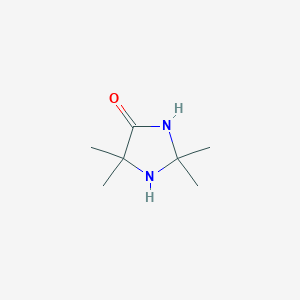

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)


